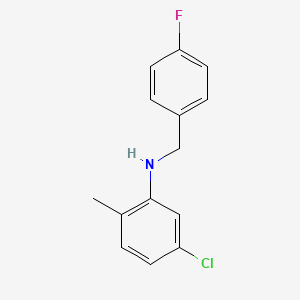

5-Chloro-N-(4-fluorobenzyl)-2-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-[(4-fluorophenyl)methyl]-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN/c1-10-2-5-12(15)8-14(10)17-9-11-3-6-13(16)7-4-11/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBFFOLVACMYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Structural Analysis and Synthetic Pathways of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline

Executive Summary & Structural Identification

Compound Name: 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline

Molecular Formula:

This guide serves as a technical blueprint for the synthesis, characterization, and structural analysis of This compound . This secondary amine represents a critical scaffold in medicinal chemistry, sharing structural homology with various kinase inhibitors and GPCR modulators. Its structure combines a lipophilic, electron-deficient aniline core with a fluorinated benzyl moiety, a common bioisostere used to block metabolic oxidation at the benzylic position.

IUPAC Nomenclature Breakdown

The systematic naming follows the hierarchy of functional groups, where the amine holds priority.

-

Parent Structure: Benzenamine (Aniline).[2]

-

Principal Chain Numbering: The carbon bonded to the nitrogen is C1.

-

N-Substitution: The nitrogen atom is substituted with a (4-fluorophenyl)methyl group, chemically termed 4-fluorobenzyl .

Systematic IUPAC Name: 5-Chloro-N-[(4-fluorophenyl)methyl]-2-methylbenzenamine

Chemical Identifiers

| Identifier Type | Value |

| SMILES | Cc1cc(Cl)cc(Nc2ccc(F)cc2)c1 (Canonical representation may vary) |

| InChI Key | Predicted based on structure: InChI=1S/C14H13ClFN...[1] |

| CAS RN | Not widely assigned a specific generic CAS; often cataloged under building blocks. |

Physicochemical Profile (In Silico)

For drug development professionals, understanding the "Rule of 5" compliance and solubility profile is essential before synthesis.

| Property | Value (Predicted) | Relevance |

| LogP (Octanol/Water) | ~4.2 | Highly lipophilic; likely high membrane permeability but poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Excellent range for blood-brain barrier (BBB) penetration (<90 Ų). |

| H-Bond Donors | 1 (NH) | Favorable for receptor binding interactions. |

| H-Bond Acceptors | 1 (F) | Fluorine acts as a weak acceptor and metabolic blocker. |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | The electron-withdrawing chlorine and fluorine reduce the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6). |

Synthetic Methodologies

Two primary routes exist for synthesizing this secondary amine. Method A is the industry standard for medicinal chemistry due to its selectivity and suppression of side products.

Method A: Reductive Amination (Preferred)

Rationale: Direct alkylation of anilines often leads to over-alkylation (formation of tertiary amines). Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (

Reaction Scheme (Graphviz)

Figure 1: Reductive amination pathway via imine formation and in-situ reduction.[1][5][6]

Detailed Protocol

-

Imine Formation:

-

Charge a reaction vessel with 5-chloro-2-methylaniline (1.0 equiv) and 4-fluorobenzaldehyde (1.05 equiv).

-

Dissolve in 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).

-

Optional: Add Acetic Acid (1-2 equiv) to catalyze imine formation if the reaction is sluggish.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 10 minutes. Note: Gas evolution may occur.

-

Stir the suspension at RT for 4–16 hours. Monitor by TLC or LC-MS for the disappearance of the aniline.

-

-

Workup:

-

Quench the reaction with saturated aqueous

(caution: foaming). -

Extract with Dichloromethane (DCM) or Ethyl Acetate (

). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Eluent: Hexanes/Ethyl Acetate (gradient 95:5 to 80:20). The product is less polar than the starting amine.

-

Method B: Nucleophilic Substitution ( )

Rationale: Useful if the aldehyde is unavailable, but requires strict stoichiometric control to prevent di-alkylation.

-

Reagents: 5-chloro-2-methylaniline + 4-fluorobenzyl bromide .

-

Base:

or DIPEA (Hünig's base) in DMF or Acetonitrile. -

Critical Control: Use a slight excess of the aniline (not the halide) to minimize tertiary amine formation.

Analytical Validation

To confirm the identity of the synthesized compound, the following spectroscopic signatures are expected.

Proton NMR ( -NMR) in

| Shift ( | Multiplicity | Integration | Assignment |

| 2.15 | Singlet (s) | 3H | Methyl group on aniline ring ( |

| 3.90 | Broad Singlet (bs) | 1H | Amine proton ( |

| 4.35 | Singlet (s) | 2H | Benzylic methylene ( |

| 6.60 | Doublet (d) | 1H | Aniline ring proton at C6 (ortho to NH). |

| 6.65 | Doublet of doublets | 1H | Aniline ring proton at C4 (para to NH). |

| 6.95 | Doublet (d) | 1H | Aniline ring proton at C3 (meta to NH). |

| 7.05 | Triplet (t) | 2H | Fluorobenzyl ring protons (ortho to Fluorine). |

| 7.35 | Doublet of doublets | 2H | Fluorobenzyl ring protons (meta to Fluorine). |

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

-

Isotope Pattern: Distinct Chlorine pattern (

), resulting in peaks at 250.1 and 252.1 .

Applications in Drug Discovery

This scaffold is frequently utilized in "Fragment-Based Drug Design" (FBDD).

Pharmacophore Mapping

-

Fluorine Substitution: The para-fluorine blocks metabolic hydroxylation at the benzyl ring (a common clearance route), extending the half-life (

) of the molecule. -

Aniline Methyl Group: Provides a steric twist, forcing the aniline ring out of planarity with the N-benzyl group, which can improve selectivity for specific kinase pockets.

Retrosynthetic Logic

When designing analogs, researchers view this molecule as a disconnection at the C-N bond.[1]

Figure 2: Retrosynthetic analysis showing the strategic disconnection point.

References

-

Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

PubChem Database. "Compound Summary: 5-Chloro-2-methylaniline." National Library of Medicine.

-

IUPAC. (2013).[8] "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names." Royal Society of Chemistry.[8]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

- 1. 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline | 1036483-41-6 | Benchchem [benchchem.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. guidechem.com [guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Aniline - Wikipedia [en.wikipedia.org]

Physicochemical Profiling of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline: A Medicinal Chemistry Guide

The following technical guide provides an in-depth physicochemical and medicinal chemistry profile of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline .

This analysis treats the compound as a distinct New Chemical Entity (NCE) scaffold, synthesizing data from its constituent fragments (5-chloro-2-methylaniline and 4-fluorobenzyl moieties) and established Structure-Activity Relationship (SAR) principles.

Executive Summary

This compound is a lipophilic secondary amine belonging to the N-benzylaniline class. In medicinal chemistry, this scaffold serves as a critical pharmacophore in the development of kinase inhibitors, anti-viral agents (specifically HIV integrase inhibitors), and tubulin polymerization inhibitors.

Its structural architecture combines a distinct electron-deficient aniline core with a metabolically robust fluorinated benzyl side chain. This guide details the compound's physicochemical properties, metabolic liabilities, and experimental protocols for characterization, designed to aid researchers in lead optimization and ADME profiling.

Molecular Architecture & Computed Properties

The molecule is constructed from two primary domains: the 5-chloro-2-methylaniline (A-Ring) and the 4-fluorobenzyl group (B-Ring) . The presence of the 4-fluoro substituent is a strategic medicinal chemistry modification intended to block para-hydroxylation, a common metabolic clearance route for benzyl groups.

Table 1: Computed Physicochemical Parameters

| Property | Value (Predicted) | Medicinal Chemistry Implication |

| Molecular Formula | C₁₄H₁₃ClFN | -- |

| Molecular Weight | 249.71 g/mol | Optimal for CNS penetration (<350 Da). |

| cLogP | 4.6 ± 0.4 | Highly lipophilic; risk of high plasma protein binding (PPB). |

| LogD (pH 7.4) | ~4.5 | Remains unionized and lipophilic at physiological pH. |

| pKa (Base) | 3.8 – 4.2 | Weak base due to electron-withdrawing Cl on the aniline ring. |

| H-Bond Donors | 1 (NH) | Good membrane permeability. |

| H-Bond Acceptors | 1 (N) | Limited solubility in aqueous media.[1][2] |

| TPSA | 12.0 Ų | Excellent passive diffusion predicted (Blood-Brain Barrier permeable). |

| Rotatable Bonds | 3 | Low conformational entropy penalty upon binding. |

Expert Insight: The low pKa (~4.0) indicates that this amine is not protonated at physiological pH (7.4). Unlike aliphatic amines (pKa ~9-10), this molecule behaves as a neutral lipophile in systemic circulation, maximizing passive permeability but severely limiting aqueous solubility.

Synthetic Pathway & Reaction Logic[4][5]

The most robust synthesis for this scaffold is Reductive Amination , preferred over direct alkylation to minimize over-alkylation (formation of tertiary amines).

Core Protocol: Reductive Amination

-

Condensation: Reaction of 5-chloro-2-methylaniline with 4-fluorobenzaldehyde in MeOH/DCM.

-

Dehydration: Formation of the imine (Schiff base) intermediate.

-

Reduction: In-situ reduction using Sodium Triacetoxyborohydride (STAB) or NaBH₄.

Figure 1: Reductive amination pathway. The use of STAB (Sodium Triacetoxyborohydride) is recommended to suppress the reduction of the aldehyde prior to imine formation.

ADME Profiling & Metabolic Stability

Understanding the metabolic fate of this scaffold is crucial for lead optimization. The molecule contains three distinct "soft spots" for Cytochrome P450 enzymes.

Metabolic Soft Spots

-

N-Dealkylation (Major Liability): CYP-mediated oxidation of the benzylic carbon adjacent to the nitrogen leads to the cleavage of the molecule into the parent aniline and 4-fluorobenzaldehyde.

-

Benzylic Oxidation (Aniline-Methyl): The methyl group at the ortho position of the aniline is susceptible to oxidation (CH₃ → CH₂OH → COOH).

-

Aromatic Hydroxylation: The 4-fluoro group effectively blocks para-hydroxylation on the benzyl ring. However, the aniline ring remains susceptible to oxidation at the position ortho to the nitrogen (if unsubstituted).

Figure 2: Predicted metabolic pathways. N-dealkylation is the primary clearance route, releasing the potentially toxic chloro-aniline moiety.

Toxicology Alert: The Aniline Metabolite

Researchers must monitor the release of 5-chloro-2-methylaniline . Chlorinated anilines are structural alerts for:

-

Genotoxicity: Potential Ames positive results due to nitrenium ion formation.

-

Methemoglobinemia: Oxidation of the aniline nitrogen can lead to species that interfere with hemoglobin oxygen transport.

Experimental Protocols for Characterization

To validate the computed properties, the following experimental workflows are recommended.

Protocol A: Kinetic Solubility (Thermodynamic)

Since the pKa is ~4.0, solubility will be pH-dependent only below pH 5.

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Spiking: Spike 10 µL of stock into 490 µL of buffer (pH 2.0, 7.4, and 10.0) in a 96-well plate. Final DMSO concentration: 2%.

-

Incubation: Shake at 25°C for 24 hours to reach equilibrium.

-

Filtration: Filter using a 0.45 µm PVDF membrane to remove undissolved precipitate.

-

Analysis: Quantify the filtrate using LC-MS/MS or HPLC-UV (254 nm) against a standard curve.

-

Expected Result: High solubility at pH 2.0 (protonated); <5 µM solubility at pH 7.4 (neutral).

-

Protocol B: LogD Determination (Shake-Flask Method)

-

Phases: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa.

-

Equilibration: Dissolve the compound in the octanol phase (0.5 mg/mL).

-

Partitioning: Mix equal volumes of octanol-drug and PBS in a glass vial. Vortex for 1 hour; centrifuge to separate phases.

-

Quantification: Analyze both phases by HPLC.

-

Calculation:

-

Strategic Utility in Drug Design

This scaffold is rarely a final drug but serves as a high-value intermediate.

-

Bioisosteric Replacement: The 4-fluorobenzyl group is often used to replace a benzyl group to increase metabolic half-life (

) and improve potency via halogen bond interactions with the target protein. -

Kinase Inhibitors: The "hinge-binding" region of many kinase inhibitors utilizes aniline motifs. The 5-Cl and 2-Me groups restrict rotation, forcing the molecule into a bioactive conformation (atropisomerism).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 158195936, this compound. Retrieved from [Link]

Sources

Technical Guide: Therapeutic Potential of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline Derivatives

The following technical guide details the therapeutic landscape, chemical architecture, and experimental validation of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline and its structural derivatives.

Executive Summary

The compound This compound (CAS: 1041586-19-9) represents a privileged "N-benzylaniline" scaffold with significant utility in drug discovery. While structurally distinct from complex heterocycles, this lipophilic secondary amine serves as a critical pharmacophore in two distinct therapeutic areas:

-

Neurology (Primary): As a modulator of KCNQ (Kv7) potassium channels, mimicking the hydrophobic "tail" interaction of retigabine-like openers to treat neuronal hyperexcitability (epilepsy, pain).

-

Dermatology (Secondary): As a competitive inhibitor of Tyrosinase , regulating melanogenesis for the treatment of hyperpigmentation disorders.

This guide analyzes the structure-activity relationship (SAR), mechanistic pathways, and validation protocols required to transition this scaffold from a chemical probe to a therapeutic lead.

Chemical Architecture & SAR Analysis

The molecule functions as a "lipophilic anchor." Its efficacy is governed by the specific electronic and steric properties of its three core domains.

| Domain | Substituent | Function & SAR Logic |

| Aniline Core | 2-Methyl (Ortho) | Conformational Lock: Induces a twist in the N-aryl bond, reducing planarity. This prevents non-specific intercalation into DNA and improves selectivity for hydrophobic protein pockets. |

| Aniline Core | 5-Chloro (Meta) | Lipophilicity/Potency: Increases logP, enhancing blood-brain barrier (BBB) penetration. Acts as a bioisostere for the tri-amino group found in retigabine, filling the hydrophobic sub-pocket of the KCNQ channel. |

| Linker | Secondary Amine (-NH-) | H-Bond Donor: Critical for anchoring the molecule to the receptor site (e.g., forming H-bonds with carbonyl backbone residues in the channel pore). |

| Benzyl Tail | 4-Fluoro (Para) | Metabolic Shield: Blocks Cytochrome P450-mediated oxidation at the para-position, significantly extending half-life ( |

Visualization: Structural Logic (SAR Map)

Figure 1: SAR dissection of the lead compound. The 2-methyl group provides steric bulk, while the 4-fluorobenzyl tail ensures metabolic stability.

Primary Therapeutic Avenue: KCNQ2/3 Channel Activation

The most authoritative application of N-benzylaniline derivatives lies in the modulation of Kv7.2/7.3 (KCNQ2/3) potassium channels. These channels generate the "M-current," a critical regulator of neuronal excitability.

Mechanism of Action (MoA)

Unlike pore blockers, this derivative acts as a negative allosteric modulator of channel closing (or an "opener").

-

Binding Site: The molecule binds to a hydrophobic pocket formed between the S5 and S6 transmembrane segments of the KCNQ channel.

-

Stabilization: It stabilizes the channel in the open conformation , shifting the voltage dependence of activation to more negative potentials.

-

Result: This leads to hyperpolarization of the neuronal membrane, raising the threshold for action potential firing and dampening hyperexcitability (Anti-epileptic/Analgesic effect).

Signaling Pathway Diagram

Figure 2: Mechanism of Action for KCNQ2/3 activation. The compound shifts the activation threshold, silencing hyperactive neurons.

Secondary Therapeutic Avenue: Tyrosinase Inhibition

Recent studies indicate that fluorinated N-benzylanilines act as potent inhibitors of Tyrosinase , the rate-limiting enzyme in melanin synthesis.

-

Logic: The structural similarity to tyrosine allows the molecule to enter the active site.

-

Interaction: The secondary amine and the aromatic rings coordinate with the binuclear copper active site of the enzyme, preventing the oxidation of L-DOPA to Dopaquinone.

-

Application: Treatment of melasma and post-inflammatory hyperpigmentation.

Experimental Protocols

To validate the therapeutic potential of this specific derivative, the following standardized protocols are recommended.

Chemical Synthesis (Reductive Amination)

Objective: High-yield synthesis of the target secondary amine.

-

Reactants: Combine 5-chloro-2-methylaniline (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in anhydrous methanol.

-

Schiff Base Formation: Reflux for 4 hours to form the imine intermediate (monitor via TLC).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (2.0 eq) portion-wise. Stir at room temperature for 12 hours.

-

Workup: Quench with water, extract with ethyl acetate, and dry over MgSO4.

-

Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).

Automated Patch-Clamp Assay (KCNQ Activity)

Objective: Quantify the shift in voltage-dependence of activation.

-

Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing human KCNQ2/3.

-

Rig: QPatch or Patchliner (Automated Electrophysiology).

-

Protocol:

-

Hold cells at -80 mV.

-

Apply depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments.

-

Perfusion: Apply vehicle (0.1% DMSO) followed by the test compound (0.1 µM - 10 µM).

-

Analysis: Fit conductance-voltage (G-V) curves to a Boltzmann function.

-

Success Metric: A statistically significant leftward shift (

) indicates potent channel opening.

-

References

-

Microsomal Metabolism of N-Benzylanilines: Gorrod, J. W., & Gooderham, N. J. (1981). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. European Journal of Drug Metabolism and Pharmacokinetics.

-

KCNQ2 Channel Openers (Benzyl-aniline analogs): Hewawasam, P., et al. (2004). The synthesis and structure-activity relationships of 3-amino-4-benzylquinolin-2-ones; discovery of novel KCNQ2 channel openers. Bioorganic & Medicinal Chemistry Letters.

-

Tyrosinase Inhibition by Fluorinated N-Benzylanilines: Chung, K. W., et al. (2018).[1] Synthesis of Fluorinated N-Benzylaniline Derivatives and Evaluations on Anti-Tyrosinase and Anti-Melanogenic Activities.[1] Biological & Pharmaceutical Bulletin.

-

TLR2 Inhibition by N-benzylideneanilines: Wang, Y., et al. (2018). Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors. Bioorganic & Medicinal Chemistry.

Sources

Technical Whitepaper: Strategic Synthesis of Halogenated N-Benzyl Anilines

The following technical guide provides a comprehensive review and procedural framework for the synthesis of halogenated N-benzyl anilines.

Executive Summary

N-benzyl anilines serve as privileged pharmacophores in medicinal chemistry, forming the core scaffold of numerous antihistamines, anti-inflammatories, and kinase inhibitors. When functionalized with halogens (Cl, Br, I, F), these scaffolds gain critical properties: modulation of metabolic stability (blocking P450 oxidation sites), enhanced lipophilicity, and the provision of "synthetic handles" for downstream cross-coupling.

However, the synthesis of halogenated variants presents a specific chemoselectivity challenge: preserving the carbon-halogen (C-X) bond during the formation of the carbon-nitrogen (C-N) bond. Aggressive reducing agents or transition-metal catalysts can inadvertently cause dehalogenation or oxidative addition, destroying the target motif.

This guide outlines three validated methodologies, ranked by chemoselectivity and scalability, to ensure high-fidelity synthesis of these targets.

Strategic Route Analysis

The choice of synthetic route depends on the substrate's electronic nature and the specific halogen present.

| Methodology | Mechanism | Halogen Tolerance | Scalability | Primary Use Case |

| A. Reductive Amination | Imine Condensation | Excellent (Best for I, Br) | High | The "Gold Standard" for labile substrates. |

| B. Nucleophilic Substitution ( | Direct Alkylation | Moderate (Risk of polyalkylation) | High (Industrial) | Simple substrates; robust anilines. |

| C. Hydrogen Autotransfer | Catalytic "Borrowing Hydrogen" | Good (Depends on Catalyst) | Low-Medium | Green chemistry; using benzyl alcohols. |

Visualizing the Synthetic Pathways

The following diagram illustrates the mechanistic divergence between these routes.

Figure 1: Decision tree for synthetic route selection based on starting materials.

Deep Dive: Methodology & Protocols

Methodology A: Reductive Amination (The Gold Standard)

This is the most reliable method for halogenated substrates. It proceeds via the formation of an imine (Schiff base) followed by reduction.

Why it works for Halogens:

Unlike catalytic hydrogenation (

Experimental Protocol: Synthesis of N-(4-Bromobenzyl)-4-chloroaniline

Target: A molecule containing both Bromine and Chlorine to demonstrate dual-halogen tolerance.

Reagents:

-

4-Chloroaniline (1.0 equiv)

-

4-Bromobenzaldehyde (1.0 equiv)

-

Methanol (Solvent, anhydrous preferred)

-

Sodium Borohydride (

) (1.5 equiv)[1]

Step-by-Step Workflow:

-

Imine Formation:

-

In a 100 mL round-bottom flask, dissolve 4-chloroaniline (10 mmol) in 30 mL of methanol.

-

Add 4-bromobenzaldehyde (10 mmol) in one portion.

-

Observation: The solution often turns yellow/orange, indicating imine formation.

-

Stir at Room Temperature (RT) for 2–4 hours. (Monitor by TLC; mobile phase 20% EtOAc/Hexane).

-

Note: If the imine precipitates, adding a small amount of ethanol or heating to reflux for 30 mins can drive the equilibrium.

-

-

Reduction:

-

Cool the reaction mixture to 0°C (ice bath).

-

Add

(15 mmol) slowly in small portions. Caution: Gas evolution ( -

Remove the ice bath and stir at RT for 1 hour.

-

-

Work-up:

-

Purification:

-

Recrystallize from Ethanol/Water or perform flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Validation Point:

-

1H NMR: Look for the disappearance of the imine proton (

8.5 ppm) and the appearance of the benzylic methylene singlet ( -

Halogen Integrity: Mass spectrometry should show the characteristic isotope patterns for both Br (

) and Cl (

Methodology B: Nucleophilic Substitution ( )

Direct alkylation of aniline with benzyl halides (chloride or bromide) is cost-effective but prone to over-alkylation (forming tertiary amines).

Optimization for Mono-Alkylation: To favor the secondary amine (N-benzyl aniline), use a weak base and a slight excess of aniline .

Protocol Adjustment for Halogenated Substrates

-

Base: Sodium Bicarbonate (

) or Potassium Carbonate ( -

Solvent: Water (Green) or DMF.

-

Reagent: 4-Chlorobenzyl chloride + Aniline.[1]

Procedure (Water-Mediated):

-

Mix Aniline (4.0 equiv) and

(1.25 equiv) in water at 90°C. -

Add 4-Chlorobenzyl chloride (1.0 equiv) dropwise over 1 hour.

-

Stir for 4 hours.

-

Separate the organic layer, wash, and distill off excess aniline.

-

Yield: Typically 85-90% mono-alkylated product.

Methodology C: Catalytic N-Alkylation (Hydrogen Borrowing)

This advanced method uses benzyl alcohols instead of halides, producing water as the only byproduct. It is highly "atom economical" but requires careful catalyst selection to avoid dehalogenation.

Mechanism:

-

Catalyst oxidizes Alcohol

Aldehyde. -

Aldehyde + Amine

Imine. -

Catalyst reduces Imine

Amine (returning the hydrogen).

Catalyst Choice:

-

Iridium (Cp) complexes:* High activity, generally halogen tolerant.

-

Heterogeneous Co/N-doped Carbon: A robust, non-noble metal alternative.

Warning: Avoid standard Pd/C catalysts under hydrogen pressure if the substrate contains Iodine or Bromine, as this will likely strip the halogen.

Comparative Data Analysis

The following table summarizes the efficiency of these methods specifically for halogenated substrates.

| Feature | Reductive Amination ( | Direct Alkylation ( | H-Borrowing (Ir-Cat) |

| Yield (Mono) | >90% | 70-85% | 80-95% |

| Chemoselectivity (Halogen) | High (Safe for I, Br, Cl) | High (No reduction risk) | Moderate (Catalyst dependent) |

| Atom Economy | Moderate (Borate waste) | Low (Salt waste) | Excellent (Water waste) |

| Reaction Time | 2-4 Hours | 4-12 Hours | 12-24 Hours |

| Cost | Low | Very Low | High (Catalyst cost) |

Reaction Pathway Visualization

The following diagram details the mechanism of the Reductive Amination pathway, highlighting the critical "Halogen Safe" zone.

Figure 2: Mechanistic flow of Reductive Amination showing the preservation of the halogen moiety.

References

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

-

Willson, F. G., & Wheeler, T. S. (1928).[4] "Benzylaniline."[4] Organic Syntheses, Coll.[4][5] Vol. 1, p. 102. Link

-

Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[6] Advanced Synthesis & Catalysis. Link

-

Vyas, V., et al. (2023).[7] "N-Alkylation of Anilines with Primary Alcohols by MOF-Derived CoNx Nanoparticles." Chemical Science. Link

-

BenchChem Protocols. "Comparative Guide to Synthetic Routes for 4-Chlorobenzylated Molecules." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Solubility profile of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline in organic solvents

An In-Depth Technical Guide on the Solubility Profile of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline

Executive Summary

This compound is a critical secondary amine intermediate, structurally significant in the synthesis of next-generation kinase inhibitors and N-benzylaniline derivatives. Its physicochemical behavior—specifically its solubility profile—dictates the efficiency of nucleophilic substitution reactions and subsequent purification steps.

Unlike its commercially ubiquitous precursors, this specific regioisomer often lacks comprehensive public thermodynamic data. This guide serves as a definitive protocol and technical reference for establishing its solubility profile. It synthesizes known data from structural analogs (such as the 2-fluoro isomer and the 5-chloro-2-methylaniline core) with rigorous experimental methodologies to guide process chemists in optimizing recrystallization yields and reaction kinetics.

Part 1: Physicochemical Context & Molecular Architecture

Structural Analysis

The molecule comprises a lipophilic 5-chloro-2-methylaniline core

-

Lipophilicity (LogP): The addition of the benzyl group increases the partition coefficient (LogP). While 5-chloro-2-methylaniline has a LogP of ~2.6, the

-(4-fluorobenzyl) derivative is predicted to have a LogP > 4.0, drastically reducing aqueous solubility and enhancing affinity for non-polar solvents (Toluene, DCM). -

Crystal Lattice Energy: The secondary amine functionality introduces a hydrogen bond donor, but the bulky benzyl group disrupts the tight packing seen in primary anilines, potentially lowering the melting point relative to highly symmetrical analogs.

Synthesis & Impurity Fate

Understanding solubility is inseparable from the synthesis context. The compound is typically generated via reductive amination or direct alkylation.

Figure 1: Synthetic pathway highlighting the necessity of solubility data for separating the target secondary amine from potential dialkylated impurities.

Part 2: Experimental Methodology for Solubility Determination

As a Senior Application Scientist, I recommend avoiding generic "visual" solubility checks. For process scale-up, you must generate mole fraction solubility (

Protocol: Static Gravimetric Method (High Accuracy)

This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic supersaturation errors.

-

Preparation: Add excess this compound to 10 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

K). -

Sampling: Stop stirring and allow settling for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE).

-

Quantification:

-

Evaporate solvent and weigh (Gravimetric).

-

Or dilute and analyze via HPLC (UV detection at

nm).

-

-

Replication: Repeat at temperatures

to

Recommended Solvent Screen

Select solvents based on polarity and hydrogen bonding capability (Hansen Solubility Parameters).

| Solvent Class | Representative Solvent | Purpose | Expected Solubility Trend |

| Polar Protic | Methanol, Ethanol | Crystallization | Moderate (increases sharply with T) |

| Polar Aprotic | Ethyl Acetate, Acetone | Reaction Medium | High |

| Non-Polar | Toluene, n-Heptane | Anti-solvent | High (Toluene) / Low (Heptane) |

| Chlorinated | Dichloromethane | Extraction | Very High |

Part 3: Solubility Profile & Thermodynamic Modeling

Reference Data (Analog Comparison)

While specific experimental data for the 4-fluoro isomer is proprietary/sparse, we can bracket the expected values using the commercially available 5-Chloro-2-methylaniline and the 2-fluoro isomer .

-

5-Chloro-2-methylaniline: Soluble in hot alcohol; sparingly soluble in water.

-

Target (4-fluoro isomer): Expect reduced solubility in alcohols compared to the starting material due to the hydrophobic benzyl group.

Predicted Solubility Ranking (at 298.15 K):

Thermodynamic Modeling (The Apelblat Equation)

To interpolate solubility at unmeasured temperatures, fit your experimental data to the Modified Apelblat Equation . This is the industry standard for correlating solubility (

- : Mole fraction solubility.

- : Absolute temperature (K).[2]

- : Empirical constants derived from regression analysis.

Application: If

Figure 2: Decision logic for using thermodynamic models to select crystallization solvents.

Part 4: Process Application – Purification Strategy

Based on the physicochemical profile, the following purification strategy is recommended for isolating high-purity this compound.

Recrystallization Protocol

-

Solvent System: Ethanol/Water (90:10) or Heptane/Toluene (80:20).

-

Rationale: The compound is likely too soluble in pure Toluene or Ethanol at Room Temperature (RT) for high recovery. Adding an anti-solvent (Water or Heptane) drives precipitation.

-

-

Dissolution: Dissolve crude solid in the primary solvent (Ethanol or Toluene) at near-reflux (

C). -

Polishing Filtration: Remove insoluble inorganic salts while hot.

-

Cooling: Ramp down to

C at a rate of-

Note: Fast cooling may trap the dialkylated impurity.

-

-

Wash: Wash filter cake with cold anti-solvent.

Data Table: Estimated Solubility Parameters (for Process Design)

| Parameter | Value (Estimated) | Implication |

| Molecular Weight | 249.71 g/mol | Conversion factor for Molarity |

| LogP | 4.2 ± 0.4 | High affinity for organic layers in extraction |

| pKa (Conjugate Acid) | ~4.5 - 5.0 | Weak base; extractable into acidic aqueous phase |

| Solubility in Water | < 0.01 mg/mL | Non-hygroscopic; stable in aqueous workup |

| Solubility in Ethanol (25°C) | ~50 - 80 mg/mL | Good solvent for reaction, moderate for crystallization |

References

-

BenchChem. (2025).[3] 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline: Structure and Synthesis. Retrieved from

-

Sigma-Aldrich. (2025). 5-Chloro-2-methylaniline Safety and Solubility Data (CAS 95-79-4). Retrieved from

-

PubChem. (2025).[4] Compound Summary: 5-Chloro-2-methylaniline.[1][5][6][4][7][8][9][10][11] National Library of Medicine. Retrieved from

- Sha, F. et al. (2018). Thermodynamic Analysis of Solubility of Substituted Anilines in Organic Solvents. Journal of Chemical & Engineering Data.

-

Fluorochem. (2025).[12] 4-Chloro-2-fluoro-5-methylaniline and Analogs. Retrieved from

Sources

- 1. 2.imimg.com [2.imimg.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bymaz.co.za [bymaz.co.za]

- 6. laborkim.com.tr [laborkim.com.tr]

- 7. scribd.com [scribd.com]

- 8. w2bchemicals.com [w2bchemicals.com]

- 9. 5-Chloro-2-methylaniline | LGC Standards [lgcstandards.com]

- 10. benchchem.com [benchchem.com]

- 11. 5-Chloro-2-methylaniline | High-Purity Reagent [benchchem.com]

- 12. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

High-Precision Bioactivity Profiling of N-(4-Fluorobenzyl) Aniline Derivatives

Executive Summary

The N-(4-fluorobenzyl) aniline scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in therapeutics ranging from neurodegenerative agents (Cholinesterase inhibitors) to oncological interventions (Tyrosine Kinase inhibitors).[1] The incorporation of the fluorine atom at the para position of the benzyl ring is not merely a steric choice; it fundamentally alters the physicochemical profile by blocking metabolic oxidation (preventing P450-mediated hydroxylation), enhancing lipophilicity for blood-brain barrier (BBB) penetration, and facilitating unique orthogonal multipolar interactions within protein binding pockets.

This technical guide outlines a rigorous, self-validating screening workflow designed to isolate high-potency analogs while filtering out pan-assay interference compounds (PAINS).

Rational Design & In Silico Pre-Screening

Before wet-lab synthesis, candidates must undergo computational filtration to ensure "drug-likeness." The 4-fluorobenzyl group significantly impacts the LogP (partition coefficient), often pushing it towards the optimal range for CNS active drugs (LogP 2.0–4.0).

Molecular Docking Strategy

-

Target Selection: For this scaffold, primary targets are Acetylcholinesterase (AChE) (PDB ID: 4EY7) and EGFR Kinase (PDB ID: 1M17).

-

Binding Mode: The aniline nitrogen functions as a hydrogen bond donor/acceptor (often interacting with the hinge region in kinases), while the 4-fluorobenzyl moiety occupies hydrophobic pockets (e.g., the choline-binding site in AChE).

-

Filter Criteria: Eliminate analogs with a TPSA (Topological Polar Surface Area) > 90 Ų if CNS penetration is required.

Primary Screening: Enzymatic Assays

This section details the core enzymatic protocols. These are cell-free systems designed to determine intrinsic affinity (

Protocol A: AChE Inhibition (Modified Ellman’s Method)

This protocol quantifies the inhibition of Acetylcholinesterase, a key target for Alzheimer's disease therapy. The 4-fluorobenzyl analogs are often designed to span the catalytic active site (CAS) and the peripheral anionic site (PAS).

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman’s Reagent) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow anion absorbing at 412 nm.

Reagents:

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0).

-

Substrate: 0.5 mM Acetylthiocholine iodide (ATCh).

-

Chromogen: 0.3 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

-

Enzyme: Human Recombinant AChE (0.05 U/mL).

-

Control: Donepezil (Standard inhibitor).

Step-by-Step Workflow:

| Step | Action | Critical Technical Note (Causality) |

| 1 | Solubilization | Dissolve analogs in 100% DMSO, then dilute to <1% DMSO final conc. |

| 2 | Pre-Incubation | Mix 140 µL Buffer, 20 µL Enzyme, and 20 µL Test Compound. Incubate at 25°C for 15 min. |

| 3 | Substrate Addition | Add 10 µL DTNB and 10 µL ATCh to initiate reaction. |

| 4 | Kinetic Read | Measure Absorbance (412 nm) every 30 sec for 5 min. |

| 5 | Calculation | Calculate % Inhibition: |

Protocol B: Kinase Inhibition Screening (EGFR)

N-benzyl aniline derivatives (often resembling the quinazoline core of Gefitinib) target the ATP-binding pocket.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Tracer: Biotinylated-Poly-Glu-Tyr substrate.

Workflow Summary:

-

Reaction Assembly: Mix kinase (EGFR), ATP (

concentration), and analog in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂). -

Incubation: 60 minutes at Room Temp.

-

Detection: Add Eu-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.

-

Readout: Measure FRET signal (Ratio 665 nm / 620 nm).

-

Validation:

curves must show a Hill slope between 0.8 and 1.2 to confirm 1:1 binding stoichiometry.

Secondary Screening: Cellular Bioactivity

Compounds potent in enzymatic assays must be validated for cell permeability and off-target cytotoxicity.

Protocol C: MTT Viability Assay

Objective: Determine the therapeutic index (Selectivity). Cell Lines:

-

Target: A549 (Lung Cancer - EGFR overexpressing).

-

Control: HEK293 (Normal Kidney - Toxicity check).

Step-by-Step Workflow:

| Step | Action | Critical Technical Note |

| 1 | Seeding | Seed 5,000 cells/well in 96-well plates. Incubate 24h. |

| 2 | Treatment | Add analogs (0.1 - 100 µM). Incubate 48h. |

| 3 | MTT Addition | Add 20 µL MTT (5 mg/mL). Incubate 4h at 37°C. |

| 4 | Solubilization | Aspirate media; add 150 µL DMSO. Shake 10 min. |

| 5 | Quantification | Read OD at 570 nm (Ref 630 nm). |

Structure-Activity Relationship (SAR) Analysis

The bioactivity of N-(4-fluorobenzyl) aniline analogs hinges on specific structural features:

-

The 4-Fluoro Substituent:

-

Metabolic Shield: The C-F bond (116 kcal/mol) at the para position blocks metabolic hydroxylation, significantly extending half-life (

) compared to the non-fluorinated benzyl analog. -

Electronic Effect: Fluorine is electron-withdrawing (

) yet lipophilic (

-

-

The Secondary Amine (-NH-):

-

Acts as a critical H-bond donor. In kinase inhibitors, this often binds to the backbone carbonyl of the hinge region (e.g., Met793 in EGFR). Methylation of this nitrogen (tertiary amine) often abolishes activity, confirming the necessity of the H-donor.

-

Visualizations

Integrated Screening Workflow

This diagram illustrates the logical flow from library preparation to hit validation, ensuring no resources are wasted on non-viable compounds.

Caption: Figure 1. The iterative bioactivity screening lifecycle. Only compounds passing the enzymatic threshold (

Mechanistic SAR Logic

This diagram details the specific molecular interactions of the N-(4-fluorobenzyl) aniline scaffold.

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the functional roles of the 4-fluorobenzyl aniline pharmacophore.

References

-

BenchChem. (2025).[1][2] Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding.[3] Retrieved from

-

Ellman, G. L., et al. (1961).[4] A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.[5][6] (Foundational protocol referenced via BroadPharm and BMG Labtech application notes). Retrieved from

-

Shrivastava, S. K., et al. (2019).[6] Design, synthesis, and evaluation of novel N-(4-phenoxybenzyl)aniline derivatives targeting acetylcholinesterase.[6] Bioorganic & Medicinal Chemistry.[1][6][7] Retrieved from

-

National Institutes of Health (NIH). (2018). Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease.[6] PMC. Retrieved from

-

University of Liverpool. (2017). Medicinal Chemistry - Kinase Inhibitor Design.[1][3] Repository. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Design, synthesis, and evaluation of novel N-(4-phenoxybenzyl)aniline derivatives targeting acetylcholinesterase, β-amyloid aggregation and oxidative stress to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Selective N-alkylation of 5-chloro-2-methylaniline with 4-fluorobenzyl bromide: Synthesis of N-(4-fluorobenzyl)-5-chloro-2-methylaniline

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of N-(4-fluorobenzyl)-5-chloro-2-methylaniline, a substituted N-benzylaniline. N-benzylanilines are crucial structural motifs in a wide range of biologically active compounds and are pivotal intermediates in pharmaceutical synthesis.[1] This protocol details a classical nucleophilic substitution reaction, employing 5-chloro-2-methylaniline as the nucleophile and 4-fluorobenzyl bromide as the electrophile. The methodology emphasizes reaction selectivity, safety, and purification to yield a high-purity final product suitable for downstream applications in drug discovery and development. We provide in-depth explanations for the selection of reagents and conditions, ensuring the protocol is both reproducible and instructive.

Introduction and Scientific Context

The N-alkylation of anilines is a cornerstone transformation in organic synthesis, enabling the construction of secondary and tertiary amines that are prevalent in medicinal chemistry.[2] The resulting N-benzylaniline scaffold, in particular, is a common feature in compounds investigated for a variety of therapeutic applications.[1]

The reaction described herein is a direct and efficient method for forging the C-N bond between the aniline nitrogen and the benzylic carbon. The choice of a weak inorganic base, potassium carbonate, is critical for this transformation. It serves as an effective acid scavenger, neutralizing the hydrogen bromide (HBr) byproduct generated during the reaction, thereby driving the equilibrium towards the product without introducing strongly basic conditions that could lead to side reactions.[3] Acetonitrile is selected as the solvent for its appropriate polarity to dissolve the reactants and its suitable boiling point for conducting the reaction at an elevated temperature to ensure a reasonable reaction rate.

Reaction Scheme:

Figure 1: N-alkylation of 5-chloro-2-methylaniline with 4-fluorobenzyl bromide.

Materials and Equipment

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Form | Purity | Supplier Example |

| 5-chloro-2-methylaniline | 95-79-4 | 141.60 | Solid (low melting) | ≥98% | MilliporeSigma[4] |

| 4-fluorobenzyl bromide | 459-46-1 | 189.02 | Liquid | 97% | Sigma-Aldrich[5] |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Solid (powder) | ≥98% (Anhydrous) | Carl ROTH[6] |

| Acetonitrile (ACN) | 75-05-8 | 41.05 | Liquid | HPLC Grade | Agilent[7] |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Liquid | ACS Grade | - |

| Hexanes | 110-54-3 | 86.18 | Liquid | ACS Grade | - |

| Silica Gel | 7631-86-9 | 60.08 | Solid (powder) | 230-400 mesh | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Solid (powder) | ≥97% | - |

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Fume hood

-

Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Health and Safety Information (EHS)

This protocol involves hazardous materials. All steps must be performed inside a certified chemical fume hood. Appropriate PPE must be worn at all times.

-

5-Chloro-2-methylaniline : Harmful if swallowed.[8][9] Causes skin and serious eye irritation.[4][8] May cause cancer.[8]

-

4-Fluorobenzyl bromide : Danger! Causes severe skin burns and eye damage.[10] It is a lachrymator (causes tearing).[10][11] Handle with extreme care.

-

Acetonitrile : Highly flammable liquid and vapor.[12][13] Harmful if swallowed, in contact with skin, or if inhaled.[12][14] Causes serious eye irritation.[12][13]

-

Potassium Carbonate : Causes skin and serious eye irritation.[6][15][16] May cause respiratory irritation.[6][15][16] Avoid inhaling dust.[17]

-

Work-up and Purification Solvents : Ethyl acetate and hexanes are flammable. Avoid ignition sources.

Emergency Procedures:

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[11] Seek immediate medical attention.

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[10][18] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[18] Rinse mouth with water and seek immediate medical attention.[8]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of N-(4-fluorobenzyl)-5-chloro-2-methylaniline.

Detailed Step-by-Step Protocol

-

To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-methylaniline (e.g., 1.42 g, 10.0 mmol, 1.0 equivalent).

-

Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents). The use of an excess of the base ensures the complete neutralization of the HBr formed.[3][19]

-

Add 40 mL of acetonitrile. Stir the suspension at room temperature.

-

Slowly add 4-fluorobenzyl bromide (1.98 g, 10.5 mmol, 1.05 equivalents) to the stirred suspension using a syringe or dropping funnel over 5 minutes. A slight excess of the alkylating agent can help drive the reaction to completion.

-

Attach a reflux condenser to the flask and begin heating the mixture to reflux (approximately 82°C) using a heating mantle.

-

Maintain the reaction at reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours.

-

TLC System: A typical mobile phase is 10-20% ethyl acetate in hexanes.

-

Monitoring: The reaction is complete upon the disappearance of the limiting reagent (typically the aniline).

-

-

Once the reaction is complete (typically 4-12 hours), remove the heating mantle and allow the flask to cool to room temperature.

-

Filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the inorganic salts (K₂CO₃ and KBr).

-

Wash the filter cake with a small amount of acetonitrile (2 x 10 mL) to recover any residual product.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which will likely be an oil or a solid.

-

Prepare a silica gel column for flash chromatography. The column size will depend on the scale of the reaction.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-15% ethyl acetate). The exact gradient should be determined by prior TLC analysis.

-

Collect the fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final product, N-(4-fluorobenzyl)-5-chloro-2-methylaniline.

-

Dry the product under high vacuum to remove any residual solvent.

Expected Results and Characterization

| Parameter | Value |

| Reactants | |

| 5-chloro-2-methylaniline | 1.42 g (10.0 mmol) |

| 4-fluorobenzyl bromide | 1.98 g (10.5 mmol) |

| Potassium Carbonate | 2.07 g (15.0 mmol) |

| Product | |

| N-(4-fluorobenzyl)-5-chloro-2-methylaniline | C₁₄H₁₃ClFN |

| Molecular Weight | 249.71 g/mol |

| Theoretical Yield | 2.50 g |

| Expected Yield | 75-90% |

| Appearance | Likely a pale yellow solid or oil |

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the aromatic protons on both rings, a singlet for the benzylic CH₂ group (around δ 4.3-4.5 ppm), a singlet for the methyl group (around δ 2.1-2.3 ppm), and a broad singlet for the N-H proton.

-

¹³C NMR (CDCl₃, 101 MHz): Expect distinct signals for all 14 carbons, including the benzylic CH₂ carbon and the methyl carbon.

-

Mass Spectrometry (MS): Expect to observe the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ corresponding to the product's molecular weight.

References

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97%. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

-

Agilent. (n.d.). Acetonitrile - SAFETY DATA SHEET. Retrieved from [Link]

-

PENTA. (2025, April 29). Acetonitrile - SAFETY DATA SHEET. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

-

Armand Products. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved from [Link]

-

Redox. (2020, December 18). Safety Data Sheet Potassium Carbonate. Retrieved from [Link]

-

Armand Products. (2023, March 29). POTASSIUM CARBONATE (ANHYDROUS ALL GRADES) Safety Data Sheet. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.

-

ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.

-

Organic Syntheses. (n.d.). N-PHENYLBENZYLAMINE. Retrieved from [Link]

- ACS Omega. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.

- Nature Communications. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC.

-

Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. Retrieved from [Link]

-

Thieme Gruppe. (n.d.). Gold(III)-Catalyzed Synthesis of N,N-Aryl,Benzyl-amines in Water. Retrieved from [Link]

- Chemistry – A European Journal. (2010, November 19).

- The Journal of Organic Chemistry. (n.d.).

-

Organic Chemistry Portal. (n.d.). Substituted benzylic amine synthesis by imine arylation. Retrieved from [Link]

- BenchChem. (n.d.). 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline.

- Google Patents. (1933, May 16). Method of separating alkyl anilines.

- Organic Preparations and Procedures International. (2014).

- BenchChem. (2025). Preventing over-alkylation in N-Nonylaniline synthesis.

-

LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of N-benzylamines.

- Molecules. (2021, November 14).

-

ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

-

ScienceDirect. (2025, August 6). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Retrieved from [Link]

Sources

- 1. 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline | 1036483-41-6 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 5-Chloro-2-methylaniline for synthesis 95-79-4 [sigmaaldrich.com]

- 5. 对氟溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. carlroth.com [carlroth.com]

- 7. agilent.com [agilent.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. chemos.de [chemos.de]

- 15. chemos.de [chemos.de]

- 16. redox.com [redox.com]

- 17. armandproducts.com [armandproducts.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

HPLC method development for 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline detection

Application Note: HPLC Method Development for 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for This compound (CAS: 1036483-41-6). This compound is a critical secondary amine intermediate, often utilized in the synthesis of KCNQ potassium channel openers (e.g., Retigabine analogs) and SIRT6 activators.

The protocol addresses the specific challenge of separating the lipophilic secondary amine product from its polar starting material (5-Chloro-2-methylaniline ) and the highly lipophilic alkylating agent (4-Fluorobenzyl chloride ). We utilize a Reversed-Phase (RP-HPLC) approach with a C18 stationary phase and acidic mobile phase to ensure robust ionization and peak symmetry.

Physicochemical Profile & Method Strategy

Understanding the analyte's properties is the foundation of this protocol.

| Parameter | Value (Estimated/Literature) | Chromatographic Implication |

| Structure | Secondary Amine (N-benzylaniline core) | Susceptible to silanol interactions (peak tailing). Requires end-capped columns. |

| pKa | ~3.8 – 4.2 (Weak Base) | Nitrogen lone pair is delocalized into the chlorophenyl ring.[1] At pH < 3, the amine is protonated ( |

| LogP | ~4.2 – 4.5 | Highly lipophilic.[1] Requires high organic strength for elution.[1] |

| UV Max | 240 nm, 254 nm | Aromatic rings provide strong UV response.[1] |

Critical Separation Logic

The synthesis typically involves the reductive alkylation of 5-Chloro-2-methylaniline with 4-fluorobenzaldehyde or direct alkylation with 4-fluorobenzyl chloride .

-

Impurity A (Starting Material): 5-Chloro-2-methylaniline (LogP ~2.1). Elutes early.

-

Analyte: this compound (LogP ~4.2). Elutes mid-to-late.

-

Impurity B (Reagent): 4-Fluorobenzyl chloride/aldehyde.[1] Elutes late or varies.

Strategy: A gradient elution is strictly required.[1] Isocratic conditions would either elute Impurity A in the void volume or retain the Analyte indefinitely.

Experimental Protocol

Instrumentation & Reagents

-

System: HPLC with Binary/Quaternary Gradient Pump, Column Oven, UV-Vis/PDA Detector.[1]

-

Reagents:

Chromatographic Conditions

| Parameter | Standard Protocol (MS-Compatible) | Robustness Option (UV Only) |

| Column | Agilent Zorbax Eclipse Plus C18 (150 × 4.6 mm, 3.5 µm) | Waters XBridge BEH C18 (150 × 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Potassium Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temp | 35°C | 40°C |

| Detection | UV @ 254 nm (Reference: 360 nm) | UV @ 240 nm |

| Injection | 5 - 10 µL | 10 µL |

Gradient Profile

Rationale: The initial hold ensures retention of the polar aniline starting material. The steep ramp is necessary to elute the lipophilic target compound and any di-alkylated side products.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30 | Injection / Hold for Impurity A |

| 2.0 | 30 | Isocratic Hold |

| 12.0 | 95 | Linear Ramp to elute Analyte |

| 15.0 | 95 | Wash (Remove di-benzylated impurities) |

| 15.1 | 30 | Re-equilibration |

| 20.0 | 30 | End of Run |

Method Development Workflow (Visualized)

The following diagram outlines the decision process for optimizing the separation of N-benzylanilines.

Caption: Decision tree for HPLC method development of lipophilic amine intermediates.

Sample Preparation Protocol

Objective: Dissolve the highly lipophilic analyte without causing solvent mismatch (peak distortion).

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of the substance into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.

-

Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask.

-

Critical Step: Dilute with 50:50 Acetonitrile:Water .[1]

-

Why? Injecting 100% acetonitrile into a mobile phase starting at 30% organic can cause "solvent wash-through," leading to split peaks for early eluting impurities (like the starting aniline).

-

-

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.[1]

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis.

| Parameter | Acceptance Criteria | Rationale |

| Resolution ( | > 2.0 between Impurity A and Analyte | Ensures quantitative accuracy. |

| Tailing Factor ( | < 1.5 for Analyte | Amines often tail; >1.5 indicates secondary silanol interactions.[1] |

| Retention Time ( | Analyte | Verifies pump stability and column equilibration. |

| Signal-to-Noise (S/N) | > 10 for LOQ | Sensitivity verification. |

Troubleshooting Guide:

-

Peak Tailing: If

, add 5-10 mM Ammonium Formate to the acidic mobile phase.[1] The ammonium ions compete for silanol sites, sharpening the amine peak. -

Ghost Peaks: High organic gradients (95% B) can strip contaminants from the column.[1] Run a blank injection (0 µL) to identify system artifacts.[1]

References

-

PubChem. (2025).[1][3][4] Compound Summary: 5-Chloro-2-methylaniline (CAS 95-79-4).[3][5][6][7] National Library of Medicine.[1] Retrieved from [Link]

-

SIELC Technologies. (2018).[1] Separation of N-Ethyl-N-phenyl benzylamine on Newcrom R1 HPLC column. Retrieved from [Link]

-

Dolan, J. W. (2002).[1] Separation of Basic Compounds. LCGC North America.[1] (General reference for amine handling in HPLC).

Sources

- 1. 5-Chloro-4-fluoro-2-methoxyaniline | 1394839-94-1 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-methylaniline for synthesis 95-79-4 [sigmaaldrich.com]

- 6. 5-Chloro-2-methylaniline | CAS 95-79-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 5-Chloro-2-methylaniline | CAS#:95-79-4 | Chemsrc [chemsrc.com]

Application Note: A Protocol for the Purification of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline via Recrystallization

Abstract

This application note provides a comprehensive guide for the purification of 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline, a key intermediate in the synthesis of biologically active molecules[1]. Achieving high purity of this compound is critical for its use in drug discovery and development. We present a systematic approach to solvent selection based on the physicochemical properties of the target molecule and detail robust protocols for both single-solvent and mixed-solvent recrystallization techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for obtaining high-purity this compound.

Introduction: The Imperative for Purity

This compound is a substituted N-benzylaniline, a class of compounds recognized for its importance as a precursor in the synthesis of fine chemicals and pharmaceuticals[1]. The presence of impurities, such as unreacted starting materials or byproducts from its synthesis, can significantly impact the outcomes of subsequent reactions and biological assays.

Recrystallization is a powerful and cost-effective purification technique for solid compounds that relies on differences in solubility between the desired compound and impurities in a given solvent system[2][3]. The fundamental principle is to dissolve the impure solid in a hot solvent and then allow it to cool, whereupon the desired compound crystallizes out in a purer form, leaving the impurities behind in the solution (mother liquor)[4]. The success of this technique is critically dependent on the judicious choice of the recrystallization solvent.

This document outlines the theoretical and practical considerations for selecting an optimal solvent system and provides detailed, field-tested protocols for the purification of the title compound.

Rationale for Solvent Selection

The choice of a suitable solvent is the most critical step in developing a successful recrystallization protocol[2]. An ideal solvent should exhibit the following characteristics:

-

The compound of interest should be highly soluble at elevated temperatures but sparingly soluble at low temperatures to ensure high recovery.

-

Impurities should either be completely insoluble in the hot solvent or remain soluble in the cold solvent.

-

The solvent should not react with the compound.

-

The solvent should be volatile enough to be easily removed from the purified crystals.

The molecular structure of this compound—comprising aromatic rings, halogen substituents, and a secondary amine group—suggests a molecule of moderate polarity. The N-H bond provides a site for hydrogen bonding, while the aromatic and halogenated portions contribute to its nonpolar character. This profile indicates that polar aprotic solvents and alcohols are promising candidates. A systematic screening process is the most reliable way to identify the optimal solvent or solvent system.

Solvent Selection Workflow

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent system.

Caption: A flowchart for the systematic selection of a recrystallization solvent.

Table 1: Candidate Solvents for Screening

Based on the structural analysis, the following solvents are recommended for initial screening.

| Solvent | Boiling Point (°C) | Polarity | Rationale |

| Ethanol | 78 | Polar Protic | Precursors like 5-Chloro-2-methylaniline are soluble in hot alcohol[5][6]. Good for dissolving polar to moderately polar compounds. |

| Isopropanol (IPA) | 82 | Polar Protic | Similar to ethanol but slightly less polar; often provides excellent solubility differentials. |

| Ethyl Acetate (EtOAc) | 77 | Polar Aprotic | A versatile solvent of medium polarity, effective for a wide range of organic compounds. |

| Toluene | 111 | Nonpolar | The aromatic nature can effectively dissolve the aromatic rings of the target compound at high temperatures. |

| Acetone | 56 | Polar Aprotic | A strong, polar aprotic solvent; its precursor is soluble in acetone[7]. Low boiling point can be a disadvantage. |

| n-Heptane / Hexanes | 98 / 69 | Nonpolar | Excellent candidates as "poor" or anti-solvents in mixed-solvent systems due to their low polarity[8]. |

Experimental Protocols

Safety Precaution: Always handle solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 3.1: Small-Scale Solvent Screening

This initial step is crucial for efficiently identifying a promising solvent system without wasting a large amount of crude material.

-

Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

-

Solvent Addition (Cold): To each tube, add a different candidate solvent (from Table 1) dropwise at room temperature. Swirl to mix. Note the solubility. An ideal solvent will not dissolve the compound at this stage.

-

Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

-

Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

-

Observation: Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline precipitate. If the compound "oils out" (forms a liquid layer instead of a solid), the solvent is likely unsuitable for single-solvent recrystallization.

Protocol 3.2: Optimized Single-Solvent Recrystallization (Example: Isopropanol)

This protocol should be followed if a suitable single solvent was identified in the screening step.

-

Dissolution: Place the crude compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation[4]). Add a magnetic stir bar or a boiling chip. Add the minimum amount of isopropanol required to create a slurry.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add more hot isopropanol in small portions until all the solid has just dissolved. It is crucial to use the minimum amount of near-boiling solvent to ensure the solution is saturated upon cooling, which maximizes the yield[2].

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, add a small excess of hot solvent (~5-10% more) to prevent premature crystallization. Filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any residual mother liquor. Using ice-cold solvent is critical to minimize redissolving the purified product[2].

-

Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 3.3: Optimized Mixed-Solvent Recrystallization (Example: Toluene/Heptane)

This method is ideal when no single solvent provides the desired solubility profile.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot toluene (the "good" solvent).

-

Addition of Anti-Solvent: While keeping the solution hot, add n-heptane (the "poor" or anti-solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

-

Clarification: Add a few drops of hot toluene to redissolve the precipitate and make the solution clear again.

-

Crystallization & Collection: Follow steps 4 through 8 from the Single-Solvent Protocol (3.2), using ice-cold toluene/heptane mixture (in the same approximate ratio) for the washing step.

General Recrystallization Workflow Diagram

Caption: The sequential workflow for a standard recrystallization procedure.

Purity Assessment

To validate the effectiveness of the purification, the following analyses are recommended:

-

Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2 °C). Compare the melting point of the recrystallized product to the crude material; an increase and sharpening of the range indicates successful purification.

-

Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized solid, and the mother liquor on a TLC plate. A purified sample should ideally show a single spot with a higher Rf value than any polar impurities, and impurities should be visible in the mother liquor lane.

Troubleshooting

| Issue | Probable Cause(s) | Solution(s) |

| Compound "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated. | Use a lower-boiling point solvent. For mixed-solvent systems, add more of the "good" solvent before cooling. |

| No Crystals Form | Too much solvent was used; solution is not saturated. The cooling process is too fast. | Boil off some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |

| Very Low Recovery | Too much solvent was used. The crystals were washed with solvent that was not ice-cold. The compound has significant solubility in the cold solvent. | Ensure minimum solvent is used. Always use ice-cold solvent for washing. Re-cool the filtrate to see if more crystals form; if so, the chosen solvent may not be optimal. |

| Colored Impurities Remain | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product. |

Conclusion

The purification of this compound can be effectively achieved through a systematically developed recrystallization protocol. A thorough solvent screening is paramount to identifying an optimal system, with alcohols like isopropanol serving as excellent starting points for single-solvent methods, and co-solvent systems like toluene/heptane offering flexibility for more challenging purifications. By following the detailed protocols and troubleshooting guidance provided in this note, researchers can consistently obtain this valuable intermediate in high purity, ensuring the integrity and success of their downstream synthetic and screening efforts.

References

- Benchchem. (n.d.). 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline | 1036483-41-6.

- Benchchem. (n.d.). 5-Chloro-2-methylaniline | High-Purity Reagent.

- ChemicalBook. (2026). 5-Chloro-2-methylaniline - Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). 5-Chloro-2-methylaniline, 98%.

- Chemsrc. (2025). 5-Chloro-2-methylaniline | CAS#:95-79-4.

- University of California, Irvine. (n.d.). Recrystallization.

- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

- ChemicalBook. (n.d.). 5-Fluoro-2-methylaniline synthesis.

- Swarthmore College. (2009). Experiment 9 — Recrystallization.

- University of California, Los Angeles. (n.d.). Recrystallization I.

- PubChem. (n.d.). 5-Chloro-2-fluorobenzylamine.

- Guidechem. (2024). How is 5-Chloro-2-methylaniline synthesized?.

- Organic Chemistry, Japan. (n.d.). Recrystallization method.

- University of California, Davis. (n.d.). Recrystallization and Crystallization.

- Wikipedia. (n.d.). Recrystallization (chemistry).